(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-3-2-4-15(11-14)23-7-9-24(10-8-23)18(26)16-5-6-17(22-21-16)25-13-19-12-20-25/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJRIFFQKUALDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole and piperazine moieties have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies.
Mode of Action
For instance, some 1,2,4-triazole derivatives have been found to inhibit tubulin polymerization, suggesting potential interactions with cellular cytoskeleton components.
Biological Activity
The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. This article reviews the biochemical properties, cellular effects, and molecular mechanisms associated with this compound, drawing on diverse sources of scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.36 g/mol. It contains several functional groups including a triazole ring, a pyridazine ring, and a piperazine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N8O |
| Molecular Weight | 336.36 g/mol |
| Purity | Typically 95% |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent inhibitory activities against the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines:
- MCF-7 Cell Line : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
- HCT-116 Cell Line : Similar potent activity was observed, suggesting its potential as an anticancer agent.
The biological activity of the compound is largely attributed to its interaction with cellular targets. Research indicates that it binds to the colchicine binding site on tubulin, disrupting microtubule formation and thereby inhibiting cancer cell division. This mechanism is critical in understanding how the compound exerts its cytotoxic effects.
Study 1: Cytotoxic Evaluation
A study published in PubChem evaluated the cytotoxic effects of various derivatives of similar compounds. The findings indicated that the presence of the triazole and piperazine rings significantly enhanced anticancer activity compared to other structural analogs.
Study 2: Enzyme Interaction
Further biochemical analysis revealed that this compound interacts with several enzymes involved in cancer progression. The inhibition of specific kinases was noted, which could contribute to its overall anticancer efficacy .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features and Properties
*Estimated based on analogs.
Key Observations:
Core Heterocycles: The target compound’s pyridazine-triazole core differs from imidazo-pyridine-triazole systems in . Pyridazine’s electron-deficient nature may alter binding interactions compared to imidazo-pyridine. Triazole vs.
Substituent Effects :
- Piperazine Modifications : The m-tolyl group on the target’s piperazine contrasts with nitro (8p) or alkyl-triazole (10a) substituents in analogs. m-Tolyl enhances lipophilicity (logP ~3.5*), favoring CNS penetration, while nitro groups (8p) may confer redox activity relevant to antiparasitic effects .
- Triazole Position : The 1,2,4-triazole in the target differs from 1,2,3-triazole in analogs, altering steric and electronic profiles.
Physical State :
- Solid analogs (e.g., 8p, 11a) typically feature nitro or chloro substituents, suggesting the target compound may also solidify due to its aromatic m-tolyl group.
Inferred Bioactivity and Pharmacological Potential
- Antimicrobial Activity: compounds with nitro groups (e.g., 8p) exhibit antileishmanial activity (IC₅₀ ~10 µM), likely via nitro-reductase activation.
- CNS Effects : Piperazine derivatives (e.g., JJKK-048 in ) show hypomotility and analgesia, suggesting the target’s piperazine-m-tolyl system could modulate serotonin or dopamine receptors .
- Enzyme Inhibition : Posaconazole () inhibits fungal CYP51 via triazole coordination to heme iron. The target’s triazole may similarly target metalloenzymes, though pyridazine’s planar structure might limit binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
